molecular formula C8H11NO4S2 B13204376 5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid

5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid

Cat. No.: B13204376
M. Wt: 249.3 g/mol
InChI Key: ACXNUZPQOBMKJB-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dimethylsulfamoyl group and a carboxylic acid group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid typically involves the introduction of the dimethylsulfamoyl group and the carboxylic acid group onto the thiophene ring. One common method involves the reaction of 3-methylthiophene with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylsulfamoyl group can influence its binding affinity and specificity. The carboxylic acid group may also play a role in its interaction with biological molecules, potentially affecting its solubility and transport within the body.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the dimethylsulfamoyl group, making it less versatile in certain applications.

    3-Methylthiophene-2-carboxylic acid: Similar structure but without the dimethylsulfamoyl group.

    5-(Methylsulfamoyl)-3-methylthiophene-2-carboxylic acid: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group.

Uniqueness

5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid is unique due to the presence of both the dimethylsulfamoyl group and the carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

5-(dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H11NO4S2/c1-5-4-6(14-7(5)8(10)11)15(12,13)9(2)3/h4H,1-3H3,(H,10,11)

InChI Key

ACXNUZPQOBMKJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N(C)C)C(=O)O

Origin of Product

United States

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